molecular formula C5H3LiN2O3 B2433325 Lithium;6-oxo-1H-pyrimidine-2-carboxylate CAS No. 2375261-74-6

Lithium;6-oxo-1H-pyrimidine-2-carboxylate

Cat. No.: B2433325
CAS No.: 2375261-74-6
M. Wt: 146.03
InChI Key: FEEGSBOKKAHALV-UHFFFAOYSA-M
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Description

. This compound is characterized by its unique structure, which includes a lithium ion and a pyrimidine ring with carboxylate and oxo functional groups.

Properties

IUPAC Name

lithium;6-oxo-1H-pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3.Li/c8-3-1-2-6-4(7-3)5(9)10;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEGSBOKKAHALV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(NC1=O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Lithium;6-oxo-1H-pyrimidine-2-carboxylate involves several steps. One common method includes the reaction of pyrimidine derivatives with lithium salts under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group and pyrimidine ring positions enable nucleophilic substitution under specific conditions.

Reaction Type Reagents/Conditions Products References
Displacement at C-2 Aniline derivatives, 80–150°C, solvent-free2-Anilino-6-oxo-1,6-dihydropyrimidine derivatives
Chlorination POCl₃, reflux6-Chloropyrimidine-2-carbonyl chloride
  • In a patent example, heating lithium 6-oxo-1H-pyrimidine-2-carboxylate with substituted anilines at 100–150°C yields 2-anilino derivatives via nucleophilic aromatic substitution .

  • Chlorination with phosphorus oxychloride converts the 6-oxo group to a chloro group, enabling further functionalization .

Hydrolysis and Decarboxylation

The lithium carboxylate undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products References
Acid Hydrolysis HCl (6M), reflux, 4 hours6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid
Alkaline Hydrolysis NaOH (2M), 80°C, 2 hoursLithium-free carboxylate salts
  • Acid hydrolysis regenerates the free carboxylic acid, while alkaline conditions maintain the carboxylate form .

  • Decarboxylation occurs at temperatures >200°C, producing CO₂ and 6-oxo-1,6-dihydropyrimidine .

Coordination Chemistry

The carboxylate group acts as a ligand for metal ions:

Metal Ion Conditions Complex Formation References
Li⁺ In-situ synthesis, aqueous mediaStable six-membered chelate ring
Transition Metals Ethanol/water, RTM(II)-pyrimidine carboxylate frameworks
  • Lithium coordinates with the carboxylate oxygen and pyrimidine nitrogen, forming a rigid chelate .

  • Transition metals (e.g., Cu²⁺, Fe³⁺) form polymeric structures through bridging carboxylate ligands .

Tautomerism and Ring Functionalization

The 6-oxo group participates in keto-enol tautomerism, influencing reactivity:

Tautomer Conditions Reactivity References
Keto Form Neutral pH, solid stateElectrophilic substitution at C-5
Enol Form Basic pH, polar solventsNucleophilic attack at C-4 or C-6
  • Electrophilic bromination at C-5 occurs in acetic acid, yielding 5-bromo-6-oxopyrimidine derivatives .

  • Enolization in basic media facilitates aldol-like condensations with carbonyl compounds .

Stability and Degradation

The lithium salt exhibits moderate stability:

Factor Effect Mitigation Strategy References
Moisture Hydrolysis to carboxylic acidStorage under anhydrous N₂ atmosphere
UV Light Ring-opening via [4+2] cycloreversionAmber glass containers, low-temperature storage

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Lithium;6-oxo-1H-pyrimidine-2-carboxylate has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a candidate for developing drugs targeting various diseases, including cancer and viral infections. The compound's ability to interact with biological targets makes it valuable in designing enzyme inhibitors and receptor modulators.

Case Study: Anticancer Activity
A study on pyrimidine derivatives indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives synthesized through a Biginelli reaction displayed high yields and promising in vitro activity against cancer cell lines, demonstrating the potential of this compound class in oncology .

Biological Studies

Enzyme Inhibition Research
The compound is utilized in biological assays to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in enzyme inhibition studies, which are crucial for understanding disease mechanisms and developing therapeutic agents.

Case Study: Antioxidant Activity
Research has shown that related pyrimidine compounds exhibit antioxidant properties. For example, synthesized derivatives were screened for DPPH free radical scavenging activity, revealing several compounds with strong antioxidant effects. This suggests that this compound could be explored further for its antioxidant potential .

Materials Science

Synthesis of Novel Materials
In materials science, this compound serves as a building block for creating new materials with unique electronic or optical properties. Its heterocyclic nature allows for modifications that can tailor the properties of the resulting materials.

Case Study: Polymer Development
Recent studies have focused on using pyrimidine derivatives in synthesizing polymers with enhanced properties. The incorporation of this compound into polymer matrices has shown promise in improving mechanical strength and thermal stability, which are essential for various industrial applications .

Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryIntermediate for drug synthesis targeting cancer and viral infections
Biological StudiesProbe for studying enzyme interactions and metabolic pathways
Materials ScienceBuilding block for novel materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of Lithium;6-oxo-1H-pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Lithium;6-oxo-1H-pyrimidine-2-carboxylate can be compared with other similar compounds, such as pyrimidine derivatives and lithium salts. These compounds share some structural similarities but differ in their specific functional groups and properties. For example, pyrimidine derivatives with different substituents may have different biological activities and applications

Similar compounds include:

  • Pyrimidine derivatives with various substituents
  • Lithium salts with different anions
  • Other heterocyclic compounds with carboxylate and oxo groups

Biological Activity

Lithium;6-oxo-1H-pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Synthesis

This compound can be synthesized through various chemical pathways, often involving the modification of pyrimidine derivatives. The synthesis typically includes reactions such as acylation and cyclization, which yield the desired pyrimidine structure with a carboxylate group. Detailed methods for synthesizing similar pyrimidine compounds have been documented in literature, providing a foundation for developing this specific compound.

Anticancer Properties

Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. For example, a series of substituted pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. Compounds with specific substitutions on the phenyl ring showed IC50 values indicating potent antitumor activity. Notably, compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups .

CompoundCell LineIC50 Value (μM)Activity Type
Compound AK562 (Leukemia)14.0Antitumor
Compound BCEM (Leukemia)15.0Antitumor
Compound CMDA-MB-231 (Breast Cancer)0.0046Antiproliferative

The mechanism of action for this compound is believed to involve the inhibition of key enzymes in the purine biosynthesis pathway. Studies indicate that these compounds inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for nucleotide synthesis in cancer cells . This dual inhibition mechanism is unique and provides a strategic approach to targeting cancer cell proliferation.

Case Studies

  • Antitumor Activity in Leukemia : A study evaluated several pyrimidine derivatives against human leukemia cell lines K562 and CEM. The results indicated that compounds with para-chloro substitutions exhibited significant antitumor activity with IC50 values around 14 μM, suggesting that structural modifications can enhance biological efficacy .
  • Inhibition of SARS-CoV Protease : Another investigation focused on related pyrimidine derivatives as inhibitors of the SARS-CoV 3CL protease. These studies revealed promising inhibitory activities, suggesting potential applications in antiviral therapies .
  • Structure-Activity Relationship Studies : Research into the SAR of this compound revealed that modifications at specific positions on the pyrimidine ring significantly affected biological activity. Compounds with hydroxyl (-OH) groups showed improved antiproliferative effects, particularly against breast cancer cell lines .

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